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Compound of Interest

Compound Name:
1-Methyl-4-(2,4,6-

trimethoxyphenyl)piperidin-3-one

CAS No.: 113225-10-8

Cat. No.: B037964 Get Quote

Executive Summary: The Piperidine Scaffold in
Drug Design[1]
The piperidine ring is a privileged scaffold in medicinal chemistry, particularly within the opioid

receptor agonist class. However, the pharmacokinetic (PK) success of a piperidine-based

candidate depends critically on the substituents at the N-1 and C-4 positions.

This guide analyzes the 4-anilidopiperidine series—specifically Fentanyl, Alfentanil, and

Remifentanil—to demonstrate how structural modifications shift the clearance mechanism from

hepatic oxidation to extra-hepatic hydrolysis. This comparison serves as a masterclass in "soft

drug" design and lipophilicity modulation for researchers aiming to optimize half-life (

) and volume of distribution (

).

Comparative Pharmacokinetic Profile
The following data illustrates the trade-offs between potency, onset speed, and clearance

mechanisms. Note the dramatic shift in Clearance (

) and Half-life (
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) driven by the introduction of metabolically labile esters.

Table 1: PK Parameter Comparison (Human IV Data)
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Parameter Fentanyl Alfentanil Remifentanil
Structural

Driver

Clearance (CL)
~10-20

mL/min/kg
~4-6 mL/min/kg ~40 mL/min/kg

Metabolic

Lability:

Remifentanil's

ester allows

ubiquitous

hydrolysis,

bypassing

hepatic flow

limits.

Volume of Dist. (

)
~4.0 L/kg ~0.4 - 0.6 L/kg ~0.3 - 0.4 L/kg

pKa &

Lipophilicity:

Alfentanil's lower

pKa (6.5)

increases the un-

ionized fraction

at pH 7.4, but its

lower lipid

solubility restricts

tissue binding

compared to

Fentanyl.

Terminal 2 - 4 hours 1.5 hours 3 - 10 mins

Clearance

Mechanism:

Hepatic CYP3A4

(Fentanyl) vs.

Plasma

Esterases

(Remifentanil).

pKa 8.4 6.5 7.1

N-Substitution:

The tetrazolinone

ring in Alfentanil

lowers basicity.
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Protein Binding 80-85% 92% 70%

Alpha-1-acid

glycoprotein

(AAG) affinity.

Key Insight:Alfentanil demonstrates that lowering pKa (to ~6.5) drastically reduces

and accelerates onset (higher diffusible fraction), whereas Remifentanil

demonstrates that introducing a "metabolic handle" (ester) creates a flow-

independent clearance mechanism, resulting in an ultra-short context-sensitive half-

time.

Mechanistic Analysis: Metabolic Pathways[2]
The divergence in PK profiles is strictly mechanistic. Fentanyl relies on oxidative

-dealkylation (CYP3A4), a saturable hepatic process. Remifentanil incorporates a methyl ester
on the

-propanoic acid chain, rendering it a substrate for non-specific tissue and plasma esterases.

Diagram 1: Metabolic Divergence of 4-Anilidopiperidines

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fentanyl
(Lipophilic)

Hepatic CYP3A4
(Oxidative N-dealkylation)

 Slow Clearance

Alfentanil
(Lower pKa)

 Slow Clearance

Remifentanil
(Ester-based)

Non-Specific Esterases
(Hydrolysis)

 Rapid Clearance
(Flow Independent)

Norfentanyl
(Inactive)

Noralfentanil
(Inactive)

Remifentanil Acid
(1/4600th Potency)

Click to download full resolution via product page

Caption: Comparative metabolic fate. Fentanyl and Alfentanil depend on hepatic oxidative

capacity (CYP3A4), while Remifentanil undergoes rapid hydrolysis by ubiquitous esterases.

Experimental Protocols for Validation
To replicate these PK distinctions in a drug discovery setting, two specific assays are required:

Microsomal Stability (to assess hepatic clearance) and PAMPA (to predict BBB permeability).

Protocol A: Microsomal Metabolic Stability Assay
Objective: Determine intrinsic clearance (

) and identify CYP-mediated metabolism.

Reagents:

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6P dehydrogenase).

Test Compound (1 µM final conc).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b037964?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quenching Solution: Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

Pre-incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

Add test compound (1 µM). Equilibrate at 37°C for 5 mins.

Why? Prevents "cold shock" kinetics and ensures protein binding equilibrium.

Initiation: Add NADPH regenerating system to start the reaction.

Sampling: At

min, remove 50 µL aliquots.

Quenching: Immediately dispense into 150 µL ice-cold ACN containing IS. Vortex.

Why? Precipitates proteins and stops enzymatic activity instantly.

Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

Calculation: Plot

vs. time. The slope

determines

(

) and

.

Diagram 2: Microsomal Stability Workflow
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Caption: Step-by-step workflow for determining intrinsic clearance using liver microsomes.

Protocol B: PAMPA (Parallel Artificial Membrane
Permeability Assay)
Objective: Predict Blood-Brain Barrier (BBB) penetration (passive diffusion).[1]

Methodology:

Membrane Preparation: Coat the PVDF filter of the donor plate with 4 µL of 20 mg/mL

Porcine Brain Lipid extract in dodecane.
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Why? Mimics the lipid composition of the BBB better than generic hexadecane.

Donor Well: Add 150 µL of test compound (10 µM) in PBS (pH 7.4).

Acceptor Well: Add 300 µL of PBS (pH 7.4).

Incubation: Sandwich the plates and incubate for 4 hours at 25°C in a humidity chamber.

Why? Prevents evaporation which would skew concentration calculations.

Quantification: Measure UV absorbance or LC-MS peak area in both Donor and Acceptor

wells.

Calculation: Calculate Effective Permeability (

) using the standard PAMPA equation.

Target:

cm/s indicates high BBB permeability (likely CNS active).

Conclusion & Selection Guide
When selecting a piperidine scaffold for drug development:

For Rapid Onset/Offset (Anesthesia): Use Remifentanil-like structures. Incorporate sterically

accessible esters to drive hydrolysis-based clearance. This ensures the drug effect

dissipates minutes after infusion stops, regardless of liver function.

For Long Duration (Chronic Pain): Use Fentanyl-like structures. High lipophilicity and

exclusive hepatic clearance provide a depot effect in adipose tissue and a longer terminal

half-life.

For Fast Onset but Moderate Duration: Use Alfentanil-like structures. Lower the pKa (via N-

substitution) to increase the non-ionized fraction at physiological pH, speeding up BBB

crossing without the rapid elimination of esters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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